molecular formula C17H11F3N4OS B421642 11,13-dimethyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 384794-20-1

11,13-dimethyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B421642
CAS No.: 384794-20-1
M. Wt: 376.4g/mol
InChI Key: VMRJSANYBVRCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex heterocyclic compound that features a unique combination of pyridine, thiophene, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form the thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the pyridine and triazine rings under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

7,9-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7,9-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one stands out due to its combination of multiple heterocyclic rings and the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

384794-20-1

Molecular Formula

C17H11F3N4OS

Molecular Weight

376.4g/mol

IUPAC Name

11,13-dimethyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C17H11F3N4OS/c1-8-6-9(2)21-15-12(8)13-14(26-15)16(25)24(23-22-13)11-5-3-4-10(7-11)17(18,19)20/h3-7H,1-2H3

InChI Key

VMRJSANYBVRCGA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(N=N3)C4=CC=CC(=C4)C(F)(F)F)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(N=N3)C4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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